CAS Number | 25812-30-0 |
Product Name | Gemfibrozil |
IUPAC Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |
Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
InChI | InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) |
InChI Key | HEMJJKBWTPKOJG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O |
Solubility |
In water, 11 mg/L at 25 °C (est) 2.78e-02 g/L |
Synonyms | Apo Gemfibrozil, Apo-Gemfibrozil, ApoGemfibrozil, Ausgem, Bayvit, Gemfibrozilo, Bolutol, Chem mart Gemfibrozil, CI 719, CI-719, CI719, DBL Gemfibrozil, Decrelip, Gemfi 1A Pharma, Gemfibrosil, Gemfibrozil, Gemfibrozil, GenRX, Gemfibrozil, Healthsense, Gemfibrozil, SBPA, Gemfibrozilo Bayvit, Gemfibrozilo Bexal, Gemfibrozilo Ur, Gemhexal, Gen Gemfibrozil, Gen-Gemfibrozil, GenGemfibrozil, GenRX Gemfibrozil, Healthsense Gemfibrozil, Jezil, Lipazil, Lipox Gemfi, Lipur, Litarek, Lopid, Lopid R, Novo Gemfibrozil, Novo-Gemfibrozil, Nu Gemfibrozil, Nu-Gemfibrozil, NuGemfibrozil, Pilder, PMS Gemfibrozil, PMS-Gemfibrozil, SBPA Gemfibrozil, Terry White Chemists Gemfibrozil, Trialmin |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O |
Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Gemfibrozil is a fibric acid derivative and a hypolipidemic drug. Gemfibrozil serves as a ligand for PPARα (peroxisome proliferator-activated receptor α).
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Gemfibrozil is a cholesterol-lowering drug that effectively lowers the serum cholesterol, triglyceride, and low-density lipoprotein (LDL) levels. It also efficiently raises the serum high-density lipoprotein (HDL) levels. It is known to minimize the incidence of coronary heart diseases in humans.
Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C).
Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.
Gemfibrozil, also known as lopid or bolutol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Gemfibrozil is a drug which is used for treatment of adult patients with very high elevations of serum triglyceride levels (types iv and v hyperlipidemia) who are at risk of developing pancreatitis (inflammation of the pancreas) and who do not respond adequately to a strict diet. Gemfibrozil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gemfibrozil has been detected in multiple biofluids, such as urine and blood. Within the cell, gemfibrozil is primarily located in the cytoplasm and membrane (predicted from logP). Gemfibrozil can be biosynthesized from valeric acid. Gemfibrozil is a potentially toxic compound.
Purity | >98% (or refer to the Certificate of Analysis) |
Physical Description | Solid |
Color/Form | Crystals from hexane |
Molecular Weight | 250.33 g/mol |
XLogP3 | 3.8 |
Exact Mass | 250.15689 |
Boiling Point |
158.5 °C at 2.00E-02 mm Hg 159 °C at 0.02 mm Hg |
LogP |
4.387 log Kow = 4.77 (est) 3.4 |
Appearance | Solid powder |
Melting Point |
58-61 62.0 °C 62 °C 61-63°C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
UNII | Q8X02027X3 |
GHS Hazard Statements |
Aggregated GHS information provided by 131 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website; Of the 9 notification(s) provided by 130 of 131 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H351 (24.62%): Suspected of causing cancer [Warning Carcinogenicity]; H361 (26.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]; H411 (24.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
Gemfibrozil is indicated to treat patients with Types IV and V hyperlipidemia who have elevated serum triglycerides (usually above 2000mg/dL), elevated VLDL cholesterol, fasting chylomicrons, are at risk of developing pancreatitis, and do not adequately respond to dietary restrictions.[L8525] Gemfibrozil is also indicated to reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease; who do not adequately respond to weight loss, diet, exercise, and other medications; and have low HDL, raised LDL, and raised triglycerides.[L8525] FDA Label |
Livertox Summary | Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury. |
Drug Classes | Antilipemic Agents |
Therapeutic Uses |
Gemfibrozil is used to reduce the risk of developing coronary heart disease in patients with type IIb hyperlipoproteinemia without clinical evidence of coronary heart disease (primary prevention) who have an inadequate response to dietary management, weight loss, exercise, and drugs known to reduce LDL-cholesterol and increase HDL-cholesterol (e.g., bile acid sequestrants) and who have low HDL-cholesterol concentrations in addition to elevated LDL-cholesterol and triglycerides. /Included in US product label/ In a randomized, double-blind five-year trial, ... the efficacy of simultaneously elevating serum levels of high-density lipoprotein (HDL) cholesterol and lowering levels of non-HDL cholesterol with gemfibrozil in reducing the risk of coronary heart disease /was examined/ in 4081 asymptomatic middle-aged men (40 to 55 years of age) with primary dyslipidemia (non-HDL cholesterol greater than or equal to 200 mg per deciliter [5.2 mmol per liter] in two consecutive pretreatment measurements). One group (2051 men) received 600 mg of gemfibrozil twice daily, and the other (2030 men) received placebo. Gemfibrozil caused a marked increase in HDL cholesterol and persistent reductions in serum levels of total, low-density lipoprotein (LDL), and non-HDL cholesterol and triglycerides. There were minimal changes in serum lipid levels in the placebo group. The cumulative rate of cardiac end points at five years was 27.3 per 1,000 in the gemfibrozil group and 41.4 per 1,000 in the placebo group--a reduction of 34.0 percent in the incidence of coronary heart disease (95 percent confidence interval, 8.2 to 52.6; P less than 0.02; two-tailed test). The decline in incidence in the gemfibrozil group became evident in the second year and continued throughout the study. There was no difference between the groups in the total death rate, nor did the treatment influence the cancer rates. ... ... To compare the effectiveness and safety of lipid-lowering therapy in patients with and without HIV infection /a/ retrospective cohort study /was conducted in/ 829 patients with HIV infection and 6941 patients without HIV infection beginning lipid-lowering therapy for elevated low-density lipoprotein cholesterol or triglyceride levels. Compared with patients without HIV infection, patients with HIV infection beginning statin therapy had smaller reductions in low-density lipoprotein cholesterol levels (25.6% vs. 28.3%; P = 0.001), which did not vary by antiretroviral therapy class. Patients with HIV infection beginning gemfibrozil therapy had substantially smaller reductions in triglyceride levels than patients without HIV infection (44.2% vs. 59.3%; P < 0.001), and reductions with gemfibrozil varied by antiretroviral therapy class (44.0% [P = 0.001] in patients receiving protease inhibitors only, 26.4% [P < 0.001] in patients receiving protease inhibitors and nonnucleoside reverse transcriptase inhibitors [NNRTIs], and 60.3% [P = 0.94] in patients receiving NNRTIs only). Rhabdomyolysis was diagnosed in 3 patients with HIV infection and 1 patient without HIV infection. No clinically recognized cases of myositis or myopathy were observed. The risk for laboratory adverse events was low (<5%), although it was increased in patients with HIV infection. Limitations: Laboratory measurements were not uniformly performed according to HIV status, and adequate fasting before lipoprotein testing could not be verified. Results may not be completely generalizable to uninsured persons, women, or certain racial or ethnic minorities. Dyslipidemia, particularly hypertriglyceridemia, is more difficult to treat in patients with HIV infection than in the general population. However, patients with HIV infection receiving NNRTI-based antiretroviral therapy and gemfibrozil had triglyceride responses similar to those in patients without HIV infection. Gemfibrozil is used as an adjunct to dietary therapy for the management of severe hypertriglyceridemia in patients at risk of developing pancreatitis (typically those with serum triglyceride concentrations exceeding 2000 mg/dL and elevated concentrations of VLDL and fasting chylomicrons) who do not respond adequately to dietary management. Gemfibrozil also may be used in patients with triglyceride concentrations of 1000-2000 mg/dL who have a history of pancreatitis or of recurrent abdominal pain typical of pancreatitis; however, efficacy of the drug in patients with type IV hyperlipoproteinemia and triglyceride concentrations less than 1000 mg/dL who exhibit type V patterns subsequent to dietary or alcoholic indiscretion has not been adequately studied. The manufacturer states that gemfibrozil is not indicated for use in patients with type I hyperlipoproteinemia who have elevated triglyceride and chylomicron concentrations but normal VLDL-cholesterol concentrations. /Included in US product label/ Gemfibrozil has been used in men with clinical evidence of coronary heart disease who have low HDL-cholesterol and moderately elevated LDL-cholesterol concentrations to reduce the risk of recurrent coronary events ( secondary prevention), including death from coronary causes, myocardial infarction, and stroke. In the Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial (VA-HIT) in men with a history of coronary heart disease (e.g., myocardial infarction), low HDL-cholesterol concentrations (40 mg/dL or less), and moderately elevated LDL-cholesterol concentrations (140 mg/dL or less), therapy with gemfibrozil (1200 mg daily) was associated with a 22% reduction in coronary heart disease mortality or nonfatal MI compared with placebo. Therapy with gemfibrozil also reduced the risk of stroke by 25%. /Included in US product label/ This retrospective study was carried out to assess the effectiveness of statin-gemfibrozil combination therapy in a community practice lipid clinic and to review safety data from published literature. Forty-six consecutive patients received a statin and gemfibrozil combination for resistant hyperlipidemia to either agent therapy. Fasting total cholesterol (mg/dL), high-density lipoprotein cholesterol (mg/dL), and triglycerides (mg/dL) were measured. Low-density lipoprotein cholesterol (mg/dL) was calculated using the Friedewald formula if triglycerides were <400 mg/dL. Combination therapy reduced total cholesterol, low-density lipoprotein cholesterol, and triglycerides by 11% (p=0.02), 22% (p=0.049), and 39% (p=0.0002), respectively, and raised high-density lipoprotein cholesterol by 5% (p=0.3). A pooled analysis of 838 patients from the literature on statin-gemfibrozil combination therapy revealed an incidence of myositis and severe myopathy of 0.7% and 0.6%, respectively (excluding cerivastatin). ... /The/ statin-gemfibrozil combination therapy is effective in significantly reducing total cholesterol, low-density lipoprotein cholesterol, and triglycerides with a trend toward raising high-density lipoprotein cholesterol in patients with hyperlipidemia resistant to either agent alone. Myositis and severe myopathy are infrequent, but not rare side effects which may be statin-specific regarding the incidence of occurrence. |
Pharmacology |
Gemfibrozil alters lipid metabolism to treat patients with hyperlipidemia.[L8525] The duration of action requires twice daily dosing as the mean residence time of gemfibrozil is up to 9.6h in patients with chronic renal failure.[A185813] Gemfibrozil has a wide therapeutic index as trials with twice the standard dose were not associated with severe side effects.[A185816,L8525] Patients taking gemfibrozil may be at an increased risk of developing cholelithiasis and cholecystitis, as seen in patients taking [clofibrate].[L8525] Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C). |
MeSH Pharmacological Classification | Cytochrome P-450 CYP2C8 Inhibitors |
ATC Code |
C - Cardiovascular system C10 - Lipid modifying agents C10A - Lipid modifying agents, plain C10AB - Fibrates C10AB04 - Gemfibrozil |
Mechanism of Action |
Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism.[A185777] This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB.[A185390,A185777,L8525] Upregulated LPL reduces plasma triglyceride levels.[A185390,A185777,L8525] Decreased hepatic removal of fatty acids decreases the production of triglycerides.[A185390,A185777,L8525] The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels.[A185390,A185777,L8525] Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8.[A185783] The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha. ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy. In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action. |
KEGG Target based Classification of Drugs |
Nuclear receptors Thyroid hormone like receptors Peroxisome proliferator-activated receptor (PPAR) NR1C1 (PPARA) [HSA:5465] [KO:K07294] |
Vapor Pressure | 3.1X10-5 mm Hg at 25 °C (est) |
Pictograms |
Irritant;Health Hazard;Environmental Hazard |
Other CAS | 25812-30-0 |
Wikipedia | Gemfibrozil |
Drug Warnings |
Adverse effects of gemfibrozil are infrequent and generally mild; however, because of the chemical, pharmacologic, and clinical similarities between clofibrate (no longer commercially available in the US) and gemfibrozil, the possibility that gemfibrozil may share the toxic potentials of clofibrate should be considered. The most frequent adverse effects of gemfibrozil involve the GI tract and occasionally may be severe enough to require discontinuance of the drug. Abdominal pain (and, in some instances, acute appendicitis), and epigastric pain or dyspepsia are common adverse GI effects reported with gemfibrozil. Nausea, vomiting, diarrhea, constipation, and flatulence occur less frequently; cholestatic jaundice also has been reported. Dry mouth, anorexia and/or weight loss, gas pain, pancreatitis, colitis, and heartburn have also been reported in patients receiving gemfibrozil but have not been directly attributed to the drug. Headache, dizziness, drowsiness or somnolence, blurred vision, paresthesia, hypesthesia, taste perversion, peripheral neuritis, mental depression, and impotence and decreased libido have been reported in patients receiving gemfibrozil. Although a causal relationship has not been established, vertigo, syncope, insomnia, asthenia, chills, psychic problems, fatigue, confusion, and seizures have also occurred in patients receiving the drug. Slight decreases in hemoglobin and hematocrit and in leukocyte count have occurred in a few patients receiving gemfibrozil; these levels stabilize during long-term administration. Eosinophilia has also been reported. The drug may also affect blood coagulation. Severe anemia, leukopenia, thrombocytopenia, and bone marrow hypoplasia reportedly have occurred rarely in patients receiving gemfibrozil. Therefore, the manufacturer recommends that blood cell counts be monitored periodically during the first 12 months of therapy. For more Drug Warnings (Complete) data for Gemfibrozil (19 total), please visit the HSDB record page. |
Biological Half Life |
Gemfibrozil has a plasma half-life of 1.5 hours. In patients with renal failure the half life is 2.4h and in patients with liver disease the half life is 2.1h. The elimination half-life of gemfibrozil is about 1.5 hours after a single dose and 1.3-1.5 hours after multiple doses in individuals with normal renal function. The disposition of the lipid-lowering drug gemfibrozil was studied in patients with either renal (n = 8) or hepatic disease (n = 8) and compared to those of healthy volunteers (n = 6). ... Following oral administration of 900 mg gemfibrozil ... the elimination half-life of the drug was 1.5 hr in controls, 2.4 hr in renal failure, and 2.1 hr in liver disease. |
Use Classification |
Human drugs -> Rare disease (orphan) Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Methods of Manufacturing |
It is prepared by reaction of the lithium salt of sodium or magnesium isobutyrate (made by reaction of the absolutely dry isobutyrates with butyllithium) with 3-(2,5-xylyloxy)propyl bromide. Preparation: M. Hayashi et al., De 2700021; eidem, US 4052512 (both 1977 to Ono). |
Analytic Laboratory Methods |
Analyte: gemfibrozil; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards Analyte: gemfibrozil; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 276 nm and comparison to standards Analyte: gemfibrozil; matrix: pharmaceutical preparation (capsule; tablet); procedure: infrared absorption spectrophotometry of a potassium bromide dispersion with comparison to standards (chemical identification) Analyte: gemfibrozil; matrix: pharmaceutical preparation (capsule; tablet); procedure: liquid chromatography with ultraviolet detection at 276 nm and comparison to standards (chemical purity) |
Clinical Laboratory Methods |
Analyte: gemfibrozil; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm Analyte: gemfibrozil; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 100 ng/mL Analyte: gemfibrozil; matrix: blood (whole), blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm; limit of quantitation: 500 ng/mL Analyte: gemfibrozil; matrix: blood (plasma), tissue; procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 25 ng/mL |
Storage Conditions | Commercially available gemfibrozil tablets should be stored in tight containers at a temperature less than 30 °C. |
Interactions |
In a randomized crossover study, 24 SLCO181-genotyped healthy volunteers were given daily doses of 1,200 mg gemfibrozil, 40 mg atorvastatin, or placebo, followed by 0.25 mg of repaglinide on day 3. The mean increase in the repaglinide area under the plasma concentration-time curve from 0 hr to infinity (AUC(0-infinity)) produced by gemfibrozil was larger in individuals with the SLCO1B1 c.521CC genotype (n = 6) than in those with the c.521TC (n = 6) and c.521TT (n = 12) genotypes, by factors of 1.56 (P = 0.004) and 1.54 (P = 0.002), respectively. Gemfibrozil prolonged the repaglinide elimination half-life 1.43 times more in the c.521 CC group than in the c.521TT group (P = 0.047), but no differences were seen in the effects on peak plasma concentration (C(max)). While on gemfibrozil, the minimum blood glucose concentration after repaglinide intake was 19% lower in the c.521CC participants than in the c.521TT participants (P = 0.009). In the c.521TT group, atorvastatin intake had the effect of increasing repaglinide Cmax and AUC(0-infinity) by 41% (P = 0.001) and 18% (P = 0.033), respectively. In conclusion, the extent of gemfibrozil-repaglinide interaction depends on SLCO1B1 genotype. Atorvastatin raises plasma repaglinide concentrations, probably by inhibiting organic anion transporting polypeptide 1B1 (OATP1B1). ... In a randomized crossover study, 12 healthy volunteers received twice daily for 3 days either 600 mg gemfibrozil, 100 mg itraconazole (first dose 200 mg), both gemfibrozil and itraconazole, or placebo. On day 3 they ingested a 0.25 mg dose of repaglinide. Plasma drug and blood glucose concentrations were followed for 7 hr and serum insulin and C-peptide concentrations for 3 hr postdose. Gemfibrozil raised the area under the plasma concentration-time curve (AUC) of repaglinide 8.1-fold (range 5.5- to 15.0-fold; p<0.001) and prolonged its half-life (t(1/2)) from 1.3 to 3.7 hr (p<0.001). Although itraconazole alone raised repaglinide AUC only 1.4-fold (1.1- to 1.9-fold; p<0.001), the gemfibrozil-itraconazole combination raised it 19.4-fold (12.9- to 24.7-fold) and prolonged the t(1/2) of repaglinide to 6.1 hr (p<0.001). Plasma repaglinide concentration at 7 hr was increased 28.6-fold by gemfibrozil and 70.4-fold by the gemfibrozil-itraconazole combination (p<0.001). Gemfibrozil alone and in combination with itraconazole considerably enhanced and prolonged the blood glucose-lowering effect of repaglinide; i.e., repaglinide became a long-acting and stronger antidiabetic. Clinicians should be aware of this previously unrecognised and potentially hazardous interaction between gemfibrozil and repaglinide. Concomitant use of gemfibrozil and repaglinide is best avoided. If the combination is considered necessary, repaglinide dosage should be greatly reduced and blood glucose concentrations carefully monitored. Concomitant administration of gemfibrozil 600 mg and a single 0.25-mg dose of repaglinide (dosage strength not commercially available in the US) in healthy individuals receiving gemfibrozil 600 mg twice daily for 3 days increased repaglinide AUC by 8.1-fold and prolonged the half-life of repaglinide from 1.3 to 3.7 hours. When both gemfibrozil and itraconazole were co-administered with repaglinide, the AUC of repaglinide was increased 19-fold and repaglinide half-life was prolonged to 6.1 hours. Plasma repaglinide concentration at 7 hours increased 28.6-fold with concomitant gemfibrozil administration and 70.4-fold with concomitant gemfibrozil-itraconazole therapy. Gemfibrozil therapy should not be initiated in patients taking repaglinide, and those taking gemfibrozil should not begin therapy with repaglinide, since such concomitant use may enhance and prolong the hypoglycemic effects of repaglinide. In addition, because of the apparent synergistic inhibitory effect of gemfibrozil and itraconazole on repaglinide metabolism, patients already receiving concomitant therapy with repaglinide and gemfibrozil should not receive itraconazole. Myopathy and/or fatal or nonfatal rhabdomyolysis has occurred with combined gemfibrozil and statin (e.g., cerivastatin [no longer commercially available], lovastatin) therapy. For more Interactions (Complete) data for Gemfibrozil (15 total), please visit the HSDB record page. |
Dates | Modify: 2023-04-04 |
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